(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one
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Overview
Description
(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one is a chemical compound that belongs to the class of dihydrofurans This compound is characterized by the presence of two benzyloxy groups attached to the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran and benzyl alcohol.
Protection of Hydroxyl Groups: The hydroxyl groups of the starting materials are protected using benzyl groups to prevent unwanted side reactions.
Formation of the Dihydrofuran Ring: The protected intermediates are then subjected to cyclization reactions to form the dihydrofuran ring.
Deprotection: The benzyl protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthetic route is optimized for large-scale production, ensuring high yield and purity.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dihydrofuran derivatives.
Scientific Research Applications
(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-Bis(methoxy)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(3R,4S)-3,4-Bis(ethoxy)dihydrofuran-2(3H)-one: Similar structure but with ethoxy groups instead of benzyloxy groups.
Uniqueness
(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one is unique due to the presence of benzyloxy groups, which impart specific chemical properties and reactivity. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3R,4S)-3,4-bis(phenylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-18-17(21-12-15-9-5-2-6-10-15)16(13-22-18)20-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |
InChI Key |
ZVRLDOHTRJCNJM-DLBZAZTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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